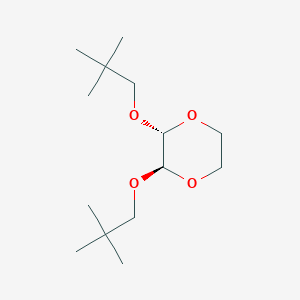![molecular formula C11H12O6 B14414651 Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis- CAS No. 87425-59-0](/img/structure/B14414651.png)
Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- is a complex organic compound with the molecular formula C57H76O12 and a molecular weight of 953.21 g/mol . This compound is characterized by its unique structure, which includes two acetic acid groups linked by a 5-methyl-1,3-phenylene bis(oxy) bridge. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- typically involves the reaction of 5-methyl-1,3-phenylenediol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo esterification under optimized conditions. The product is then purified through distillation or recrystallization to remove any impurities and obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 2,2’-[(2-methoxy-1,3-phenylene)bis(oxy)]bis-: Similar structure but with methoxy groups instead of methyl groups.
Acetic acid, 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]bis-: Contains bromine atoms, leading to different chemical properties.
2,2’-[(5-Carboxy-1,3-phenylene)bis(oxy)]dimalonic acid: Contains carboxylic acid groups, making it more acidic.
Uniqueness
Acetic acid, 2,2’-[(5-methyl-1,3-phenylene)bis(oxy)]bis- is unique due to its specific structural arrangement and the presence of the 5-methyl-1,3-phenylene bis(oxy) bridge. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
87425-59-0 |
|---|---|
Molekularformel |
C11H12O6 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
2-[3-(carboxymethoxy)-5-methylphenoxy]acetic acid |
InChI |
InChI=1S/C11H12O6/c1-7-2-8(16-5-10(12)13)4-9(3-7)17-6-11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
UOBAJSWXHKDRKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


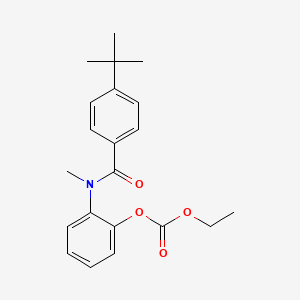
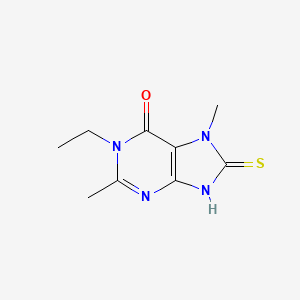
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)

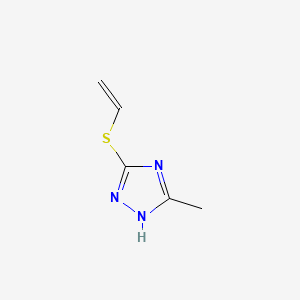
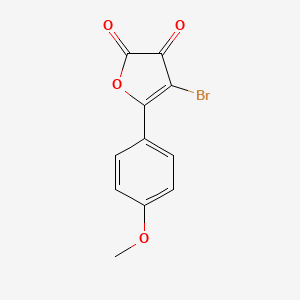
![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)

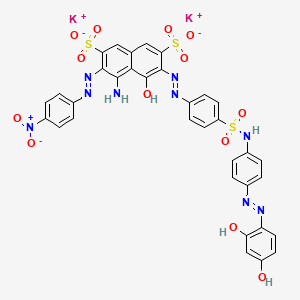
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
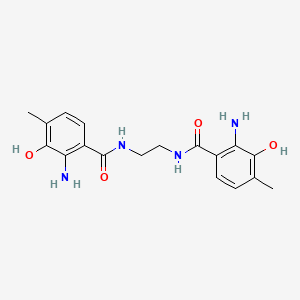
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)
